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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in designing and
executing clinical trials focused on CEREC crowns, with a specific emphasis on preventing
fractures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of CEREC crown fractures in a clinical setting?

Fractures in ceramic crowns typically result from a combination of factors. In a clinical trial
context, it's crucial to control for these variables. The main causes include:

» Inadequate Tooth Preparation: Insufficient occlusal reduction is a primary cause, as it leads
to a crown that is too thin to withstand functional stresses.[1] Other preparation errors
include sharp internal line angles, which create stress concentration points, and rough or
irregular margins that can compromise the fit and support of the crown.[1]

o Material Selection: The choice of ceramic material significantly impacts fracture resistance.
Materials differ in their flexural strength and fracture toughness.[2] For example, zirconia
generally exhibits higher fracture strength compared to glass-ceramics.[2]
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e Occlusal Trauma: Excessive or improperly distributed occlusal forces are a major contributor
to fractures.[3][4] This can be due to parafunctional habits like bruxism (grinding) or from a
"high" bite where the crown makes premature contact with the opposing teeth.[5]

e Bonding and Cementation Failures: An inadequate bond between the crown and the tooth
structure can lead to a lack of support for the ceramic, increasing the risk of fracture under
load. The protocol for bonding varies significantly depending on the type of ceramic used.[6]

[7]

» Patient-Related Factors: Accidents, biting on hard objects, and underlying dental conditions
can also lead to crown fractures.[5]

Q2: How can we standardize tooth preparation across multiple operators in a clinical trial to
minimize variability?

Standardizing tooth preparation is critical for the internal validity of a clinical trial. Here are key
steps:

e Develop a Detailed Protocol: Create a written protocol that specifies all preparation
parameters, including total occlusal convergence, minimal occlusal-cervical dimension, and
finish line design.[8]

» Calibration Meetings: Conduct calibration sessions where all participating clinicians prepare
teeth on typodonts according to the protocol. These preparations can then be digitally
scanned and analyzed to ensure consistency.

o Use Standardized Instruments: Provide all operators with the same set of burs and
instruments for tooth preparation.

» Objective Measurement: Utilize digital scanning and software analysis to objectively
measure preparation features like occlusal clearance and convergence angles, ensuring
they meet the study's criteria.[9][10]

Q3: What is the acceptable marginal gap for CEREC crowns in a clinical study?

A marginal gap of less than 120 um is generally considered clinically acceptable.[11][12][13]
However, for a clinical trial, it is advisable to establish a stricter and more specific range. Digital
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manufacturing techniques, such as CEREC, can often achieve much smaller marginal gaps,
with some studies reporting mean values between 47 um and 79 um.[11][13] The study
protocol should define the method of measurement (e.g., digital scanning, impression replica
technique, or microscopy) and the number of measurement points per crown to ensure
consistency.[11][12][14][15]

Q4: Should we bond or conventionally cement CEREC crowns in our trial?

The decision depends on the ceramic material being studied and the retention form of the tooth
preparation.

e Bonding (Resin Cement): This is generally recommended for glass-based ceramics (e.qg.,
lithium disilicate) as it significantly increases the fracture resistance of the restoration.[6]
Bonding is also necessary for preparations with limited retention and resistance form (e.g.,
short or over-tapered preparations).[7]

e Conventional Cementation (Glass lonomer or RMGI): This may be an option for high-
strength ceramics like zirconia when the tooth preparation has adequate height and
retention.[6] However, many studies still advocate for bonding zirconia to enhance long-term
stability.

For consistency in a clinical trial, it is best to standardize the luting procedure. If comparing
different materials, a universal bonding protocol suitable for all materials may be chosen, or the
manufacturer's specific recommendations for each material should be strictly followed.

Troubleshooting Guides
Issue 1: High Incidence of Crown Fractures During the
Trial

If your clinical trial is experiencing a higher-than-expected rate of CEREC crown fractures,
consider the following troubleshooting workflow:
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Caption: Workflow for troubleshooting high fracture rates.
Troubleshooting Steps:

e Immediate Pause and Data Review: Temporarily halt new enrollments. Analyze the existing
fracture data to identify any patterns. Are fractures more common with a specific clinician, on
a particular tooth (e.g., molars vs. premolars), or in patients with signs of bruxism?

o Preparation Audit: Re-evaluate the digital scans of the prepared teeth that have fractured.
Check for compliance with the study's preparation guidelines, paying close attention to
occlusal clearance and the smoothness of the preparation.

o Material Handling Verification: Confirm that the correct material blocks are being used and
that they are being handled according to the manufacturer's instructions. Inspect milled
crowns for any micro-cracks before cementation.
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e Occlusal Adjustment Protocol Review: Assess how occlusal adjustments are being
performed. The protocol should ensure that there are no high spots in centric occlusion and
no interferences in lateral and protrusive movements.[3] Using thin articulating paper (e.g., 8
microns) is recommended for fine-tuning.

e Bonding Procedure Observation: Directly observe the bonding procedure to ensure strict
adherence to the protocol, including proper isolation, surface treatment of the ceramic, and
adequate light-curing times.[16]

Issue 2: Inconsistent Marginal Fit

If post-operative analysis reveals inconsistent or unacceptable marginal gaps, follow these
steps:

« Digital Impression Technique: Review the digital scanning protocol. Ensure the preparation
margins are clearly visible and dry during the scan.[10] Retraction of the gingival tissues may
be necessary.

o Margin Marking: Verify that operators are accurately and consistently marking the
preparation margins in the CEREC software. An incorrectly drawn margin is a common
source of error.[17]

o Software Parameters: Check the "Spacer" setting in the CEREC software. This parameter
controls the space for the luting agent. A setting that is too low can lead to a crown that
doesn't seat fully, creating a larger marginal gap.

« Milling Unit Calibration: Ensure the milling unit is properly calibrated and that the burs are not
worn. Worn burs can lead to inaccurate milling and poor fit.

o Preparation Design: Re-evaluate the preparation margins themselves. Margins must be
smooth and continuous ("smooth as glass") for the scanner to read them accurately and the
milling unit to reproduce them precisely.[1]

Data Presentation
Table 1: Comparative Fracture Strength of Common
CEREC Materials
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Material Type

Material Example

Mean Fracture
Strength (N)

Key Characteristics

Highest strength,

suitable for posterior

Zirconia CEREC Zirconia 2337 N[2] )
regions and bruxers.
Opaque.
High fracture
Reinforced Composite  BRILLIANT Crios 1881 N[2] toughness, absorbs
chewing forces.
] ] ) Good balance of
Zirconia-Reinforced
o - CELTRA DUO 1404 N[2] strength and
Lithium Silicate )
aesthetics.
Excellent aesthetics,
commonly used for
Lithium Disilicate IPS e.max CAD 1085 N[2] anterior and posterior

teeth. Requires

bonding.

Leucite-Reinforced

Glass Ceramic

IPS Empress CAD

1110 N (minimal prep)
[18]

Good aesthetics, often
used for inlays,
onlays, and anterior

crowns.

Hybrid Ceramic

VITA ENAMIC

767 N[2]

Less brittle than pure
ceramics, absorbs

masticatory forces.

Note: Fracture strength values can vary based on study methodology, crown design, and
testing conditions.

Table 2: Survival Rates of All-Ceramic Crowns from
Systematic Reviews
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Ceramic Type

Observation Period

Estimated Survival

Rate

Notes

93.3% (95% CI:

Slightly lower than

All-Ceramic (General) 5 Years metal-ceramic crowns
91.1%-95%)[19][20]
(95.6%).
Densely Sintered ) )
) 5 Years 96.4%[19][20] High survival rate.
Alumina
Reinforced Glass- High survival rate,
Ceramic (e.g., 5 Years 95.4%[19][20] especially in anterior
Empress) teeth.
Survival rate is
) significantly lower,
Glass-Ceramic 5 Years 87.5%[19][20]

especially in posterior
teeth (84.4%).

Lithium Disilicate
(Adhesive

Cementation)

Variable (up to 10

studies)

83.5% to 100%

High success when
bonded.

Experimental Protocols
Protocol 1: Standardized Tooth Preparation for a Molar

Crown

e Occlusal Reduction: Achieve a 1.5 mm to 2.0 mm clearance from the opposing dentition in

all excursive movements. This can be verified using a clearance guide or the CEREC

software's analysis tools.[9]

¢ Axial Reduction: Reduce the axial walls by a minimum of 1.0 mm.

» Total Occlusal Convergence (TOC): The opposing axial walls should have a TOC of 10-20

degrees.[8][21] Avoid undercuts.

e Finish Line: Prepare a 1.0 mm chamfer or shoulder margin circumferentially. The margin

should be supragingival where possible.[9][21]
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¢ Smoothing: All prepared surfaces and line angles must be rounded and smooth to reduce

stress concentration and ensure accurate milling.[1][8]

« Verification: Use the CEREC software's preparation analysis tool to confirm adequate

reduction and an undercut-free path of insertion before proceeding.[10]

Protocol 2: Adhesive Bonding for Lithium Disilicate

Crowns

This protocol outlines the key steps for bonding a glass-ceramic restoration.

1. Etch Intaglio Surface
(Hydrofluoric Acid, 20s)

Crown Preparation

2. Rinse & Dry Thoroughly

3. Apply Silane Coupling Agent
(Let react for 60s)

Tooth Preparation

7. Apply Bonding Agent
6. Rinse & Gently Dry
5. Etch Enamel/Dentin
(Phosphoric Acid)
4. Isolate Tooth
(Rubber Dam)

8. Load Crown with Resin Cement
& Seat with Constant Pressure

Click to download full resolution via product page

Caption: Experimental workflow for bonding lithium disilicate crowns.

Methodology Detalils:
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e Crown Internal Surface Treatment:
o Etch the intaglio (internal) surface with 5% hydrofluoric acid for 20 seconds.[16]
o Thoroughly rinse with water spray and dry completely with oil-free air.

o Apply a single coat of a silane coupling agent and allow it to react for 60 seconds before
air drying.[16]

o Tooth Preparation and Isolation:

o Isolate the prepared tooth with a rubber dam to prevent contamination from saliva and
blood.

o Clean the preparation with a pumice slurry.

o Apply 37% phosphoric acid to the enamel and dentin surfaces according to the
manufacturer's instructions for the chosen adhesive system (total-etch or selective-etch).

o Rinse and gently air dry, leaving the dentin slightly moist.
o Apply a universal bonding agent to the preparation and light cure as per instructions.
o Cementation and Curing:

Load the crown with a dual-cure resin cement.

[e]

o

Seat the crown with firm, consistent pressure.

[¢]

Perform a brief "tack cure" (1-2 seconds) to facilitate the removal of excess cement.

[¢]

After removing excess, light cure all surfaces (buccal, lingual, occlusal, mesial, distal) for
the time recommended by the cement manufacturer.

Protocol 3: Standardized Occlusal Adjustment

« Initial Contact Check: After seating the crown (before cementation), use thin (e.g., <20
micron) articulating paper to check for high spots in maximum intercuspation.
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o Adjustment: If premature contacts exist, use a fine-grit diamond bur with copious water spray
to make minimal adjustments. Polish the adjusted surface to restore a smooth finish.

e Check Adjacent and Opposing Teeth: Ensure that adjacent and contralateral teeth are
making proper contact. The goal is to have even contact intensity across the arch.

o Excursive Movement Check: Use a different color of articulating paper to check for
interferences in lateral and protrusive movements. The guidance should be on the canines
(canine guidance) or shared among several teeth (group function) as appropriate for the
patient's occlusal scheme. No posterior interferences on the non-working side should be
present.[3][4]

o Final Polish: After cementation and final verification, perform a thorough polishing of any
adjusted surfaces to minimize wear on the opposing dentition.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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